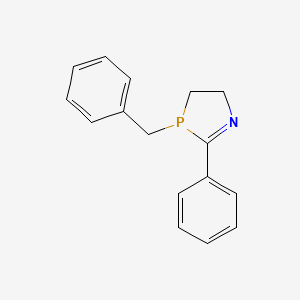![molecular formula C11H12N2O2 B14324831 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione CAS No. 103240-15-9](/img/structure/B14324831.png)
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-bromo-3-propylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
6-Propyl-1H-pyrazolo[3,4-b]pyridine: A compound with a similar propyl substituent but different ring fusion.
3,6-Dimethylpyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione stands out due to its specific substitution pattern and fused ring structure, which confer unique chemical and biological properties
Properties
CAS No. |
103240-15-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-8-5-9(14)10-7(2)6-12-13(10)11(8)15/h5-6H,3-4H2,1-2H3 |
InChI Key |
QVJBDCVSIKKYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=NN2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


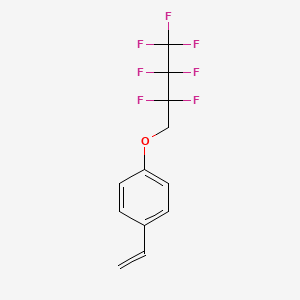

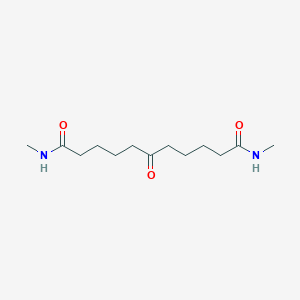
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
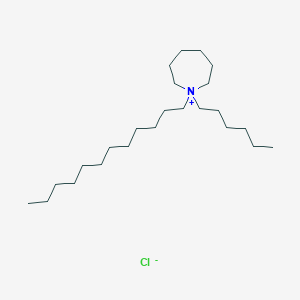
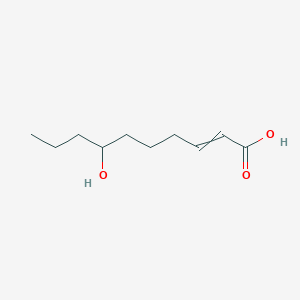
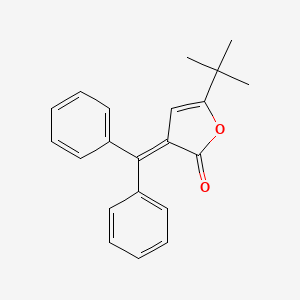
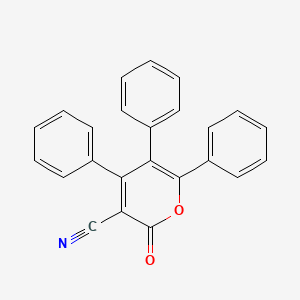
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
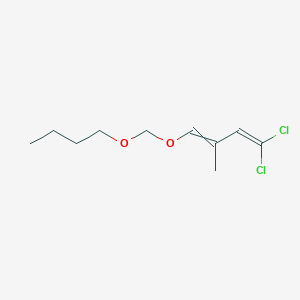
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
